N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(trifluoromethyl)benzamide" is a chemical entity that appears to be related to a class of compounds known for their biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with morpholine and benzamide moieties that exhibit various biological activities, such as gastric prokinetic effects, inhibition of alkaline phosphatase and ecto-5'-nucleotidase, antitumor activities, and antioxidant properties .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of different amines with isocyanates or other suitable electrophiles. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine . Similarly, the synthesis of 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones involved reactions of triazolones with formaldehyde and morpholine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds with morpholino and benzamide groups has been determined in some cases using crystallography. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was reported, providing detailed information about the molecular conformation and intermolecular interactions . This information is crucial for understanding the compound's potential binding to biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzamide moiety. For example, the presence of a morpholino group and other substituents can affect the compound's ability to interact with biological targets, such as enzymes or receptors . The specific reactivity of "N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(trifluoromethyl)benzamide" would need to be studied in the context of its unique structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a trifluoromethyl group, for instance, can increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties . The dimethylamino group could also influence the basicity of the compound, which in turn might affect its solubility and absorption.
Scientific Research Applications
Chemical Synthesis and Biological Activities
Synthesis of Novel Compounds : Research has led to the synthesis of various novel compounds, including N-(4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, showcasing the versatility of pyrimidine derivatives in creating new chemical entities with potential biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Histone Deacetylase Inhibition : The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) was identified as an orally active histone deacetylase (HDAC) inhibitor, suggesting the potential of related compounds in cancer therapy through selective inhibition of HDACs (Zhou et al., 2008).
Antimicrobial and Antitubercular Activities : Some pyrimidine-azitidinone analogues have demonstrated antioxidant, in vitro antimicrobial, and antitubercular activities, highlighting the broad spectrum of biological activities these compounds can exhibit (Chandrashekaraiah et al., 2014).
Nonaqueous Capillary Electrophoresis : A study on nonaqueous capillary electrophoresis for imatinib mesylate and related substances including pyrimidinamine derivatives indicates the utility of these compounds in analytical chemistry, especially for quality control of pharmaceuticals (Ye et al., 2012).
Antifungal Activities : N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including morpholinothiocarbonyl benzamide, have been synthesized and shown antifungal activity, suggesting potential applications in agriculture or medicine to combat fungal infections (Weiqun et al., 2005).
Larvicidal Activity : A new series of pyrimidine derivatives linked with morpholinophenyl showed significant larvicidal activity, indicating their potential use in controlling mosquito populations to combat mosquito-borne diseases (Gorle et al., 2016).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and other hazards. Material Safety Data Sheets (MSDS) are often used as a source of this information.
Future Directions
This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to improve its properties or activity.
properties
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2/c1-25(2)15-14(11-22-17(24-15)26-6-8-28-9-7-26)23-16(27)12-4-3-5-13(10-12)18(19,20)21/h3-5,10-11H,6-9H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLOONBFYWIABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.